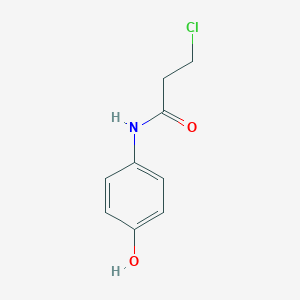

3-chloro-N-(4-hydroxyphenyl)propanamide

Descripción general

Descripción

The compound "3-chloro-N-(4-hydroxyphenyl)propanamide" is a chemical entity that can be synthesized through various chemical reactions. It is characterized by the presence of a chloro group and a hydroxyphenyl group attached to a propanamide backbone. The structure of this compound suggests potential for interactions with biological systems, which could be leveraged for medicinal purposes.

Synthesis Analysis

The synthesis of related N-substituted propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and dimethyl cyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is noted for its mild reaction conditions and eco-friendliness, which could potentially be adapted for the synthesis of "3-chloro-N-(4-hydroxyphenyl)propanamide."

Molecular Structure Analysis

Co-crystals of a structurally similar compound, 3-chloro-4-hydroxyphenylacetic acid, with various other molecules have been synthesized and characterized using X-ray diffraction, thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These studies provide insights into the molecular interactions and crystal packing, which could be relevant for understanding the molecular structure of "3-chloro-N-(4-hydroxyphenyl)propanamide."

Chemical Reactions Analysis

The synthesis of various N-substituted propanamides has been explored, including the creation of bio-functional hybrid molecules , potential antibacterial and antifungal agents , and compounds with immunosuppressive activities . These studies demonstrate the versatility of propanamide derivatives in chemical reactions, suggesting that "3-chloro-N-(4-hydroxyphenyl)propanamide" could also participate in diverse chemical transformations with potential biological applications.

Physical and Chemical Properties Analysis

While specific data on "3-chloro-N-(4-hydroxyphenyl)propanamide" is not provided, the physical and chemical properties of related compounds can be inferred. For instance, the synthesis of N-aryl propanamides and their biological activities suggest that the compound may have similar solubility, stability, and reactivity characteristics, which could influence its potential use in pharmaceuticals . Additionally, the co-crystal study provides a precedent for the analysis of hydrogen bonding and weaker interactions, which are crucial for the physical properties of such compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol

Eugenol, a hydroxyphenyl propene, exhibits broad-spectrum antimicrobial activity against fungi and a wide range of gram-negative and gram-positive bacteria. This includes activity against pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's effects are associated with antioxidant and anti-inflammatory activities, suggesting potential research applications for compounds like 3-chloro-N-(4-hydroxyphenyl)propanamide in antimicrobial fields (Marchese et al., 2017).

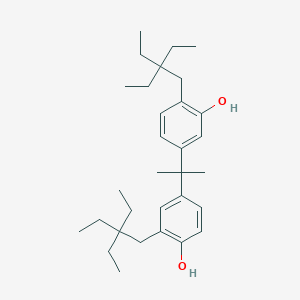

Occupational Exposure to Endocrine Disruptors

Compounds such as Bisphenol A (BPA), which shares the phenolic group with 3-chloro-N-(4-hydroxyphenyl)propanamide, have raised concerns due to their endocrine-disrupting capabilities. Studies on occupational exposure to BPA suggest that individuals exposed to such compounds may face higher risks of health issues related to endocrine disruption. This highlights the importance of assessing the safety and potential endocrine-disruptive effects of structurally related compounds (Ribeiro, Ladeira, & Viegas, 2017).

Environmental Estrogens and Chemical Toxicity

Research on methoxychlor and its metabolites, which, like 3-chloro-N-(4-hydroxyphenyl)propanamide, contain hydroxyphenyl components, has elucidated their role as environmental estrogens. These compounds have been shown to exert estrogenic effects, leading to reproductive toxicity in both males and females. Such findings underscore the need for studies on the environmental and health impacts of chemically similar compounds (Cummings, 1997).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-N-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHVIXPPSYYGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388350 | |

| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-hydroxyphenyl)propanamide | |

CAS RN |

19314-10-4 | |

| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

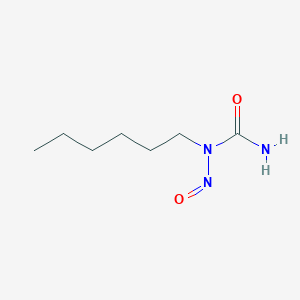

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)